Physicochemical Profiling & Synthetic Utility: Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic Acid
Physicochemical Profiling & Synthetic Utility: Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic Acid
This guide details the physicochemical profile, synthetic pathways, and experimental handling of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (CAS: 1160247-98-2).[1] It is designed for medicinal chemists and formulation scientists requiring high-fidelity data for lead optimization and scaffold utilization.[1]
[1]
Executive Summary: The Scaffold at a Glance
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid represents a privileged "spiro-fused" scaffold in drug discovery.[1] Unlike flat aromatic systems, the sp3-hybridized spiro-carbon (C3') imparts a distinct 3D vector (dimensionality), improving solubility and selectivity in protein binding pockets (e.g., MDM2-p53 inhibitors, antivirals). The 5'-carboxylic acid moiety serves as a critical "handle" for further diversification (amide coupling) or solubility modulation via salt formation.[1]
Key Strategic Value:
-
Conformational Restriction: The spiro-cyclohexane ring locks the indoline core, reducing entropic penalty upon binding.[1]
-
Amphoteric Nature: The presence of a basic indoline nitrogen (
) and an acidic carboxyl group ( ) creates a zwitterionic character at physiological pH, influencing permeability and solubility.
Molecular Architecture & Physicochemical Profile[1][2][3][4]
The molecule consists of a lipophilic cyclohexane ring fused spiro-cyclically to a polar indoline-5-carboxylic acid core.[1] This balance defines its "drug-likeness."[1]
Quantitative Data Summary
| Property | Value / Range | Notes |
| CAS Number | 1160247-98-2 | Specific to the 5'-COOH indoline variant.[1] |
| Molecular Formula | MW: 231.29 g/mol . | |
| LogP (Octanol/Water) | 2.5 ± 0.3 | Moderate lipophilicity; cyclohexane increases LogP vs. planar analogs.[1] |
| TPSA | ~49.3 Ų | Favorable for membrane permeability (Rule of 5 compliant).[1] |
| pKa (Acidic) | 4.4 ± 0.2 | Carboxylic acid deprotonation (Neutral → Anion).[1] |
| pKa (Basic) | 4.9 ± 0.3 | Indoline NH protonation (Cation → Neutral).[1] |
| Isoelectric Point (pI) | ~4.65 | Theoretical point of minimum solubility.[1] |
| Melting Point | 210–245°C | High lattice energy due to intermolecular H-bonding (Zwitterionic solid state).[1] |
Solubility & Ionization Logic
The solubility profile is pH-dependent and follows a U-shaped curve typical of ampholytes:
-
pH < 3.0: High solubility.[1] The molecule exists primarily as the Cation (COOH /
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pH 4.0 – 5.5: Minimum solubility.[1] The molecule exists as the Zwitterion (
/ ) or uncharged neutral species, leading to aggregation/precipitation. -
pH > 6.5: High solubility.[1] The molecule exists as the Anion (
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Synthetic Methodology: "Process-Ready" Route[1]
While multi-component reactions exist, the most robust route for the 5'-carboxylic acid derivative involves a Fischer Indole Synthesis followed by Ionic Hydrogenation . This avoids the harsh reduction conditions required for spiro-oxindoles (amides).[1]
Reaction Pathway Diagram[1]
Caption: Two-step synthesis converting planar hydrazine precursors into the 3D spiro-indoline scaffold.
Detailed Protocol
Step 1: Fischer Indole Cyclization[1]
-
Reagents: 4-Hydrazinobenzoic acid (1.0 eq), Cyclohexanone (1.1 eq), Glacial Acetic Acid (Solvent), conc.
(Catalyst). -
Procedure: Dissolve hydrazine in acetic acid. Add cyclohexanone dropwise at room temperature.[1] Add catalytic sulfuric acid.[1] Heat to reflux (110°C) for 4–6 hours.
-
Workup: Cool to RT. Pour into ice water. The spiro-indole intermediate (containing a C=N double bond) will precipitate.[1] Filter and dry.[1]
Step 2: Selective Reduction (Ionic Hydrogenation)
Note: Standard catalytic hydrogenation (Pd/C) can be slow due to steric hindrance at the spiro-junction.[1] Ionic hydrogenation is preferred for indoles.
-
Reagents: Spiro-indole intermediate, Triethylsilane (
, 3.0 eq), Trifluoroacetic acid (TFA). -
Procedure: Dissolve intermediate in TFA (acts as solvent and proton source). Add
slowly at 0°C. Stir at RT for 12 hours. -
Mechanism: Protonation of C=C bond at C3 generates a carbocation, which is trapped by the hydride from silane.
-
Purification: Remove TFA in vacuo. Basify with NaOH (to pH ~10) to dissolve the acid as a salt, wash with ether (removes non-acidic impurities), then re-acidify aqueous layer to pH 4.5 to precipitate the pure zwitterionic product.
Solid-State & Stability Considerations
Polymorphism & Salt Selection[1]
-
Free Acid/Zwitterion: Likely to form high-melting hydrates.[1] Ensure drying at >60°C under vacuum to remove lattice water.[1]
-
Salt Forms:
-
Sodium Salt: Improves water solubility for IV formulations but may be hygroscopic.[1]
-
Hydrochloride Salt: Increases solubility in simulated gastric fluid (pH 1.[1]2) but risks hydrolysis if ester derivatives are used.[1]
-
Recommendation: Isolate as the HCl salt for long-term storage (prevents oxidation of the indoline nitrogen, which is prone to forming colored N-oxides upon air exposure).[1]
-
Stability Warning (Oxidation)
Indolines are susceptible to oxidation back to indoles or forming N-oxides.[1]
-
Storage: Store at -20°C under Argon.
-
Handling: Avoid prolonged exposure of solutions to light and air.[1]
ADME Implications (Biological Context)
| Parameter | Prediction | Impact on Drug Design |
| BBB Permeability | Low to Moderate | The carboxylic acid limits passive diffusion across the blood-brain barrier unless masked as an ester prodrug.[1] |
| Metabolic Stability | Moderate | The cyclohexane ring is a site for CYP450 hydroxylation.[1] The indoline nitrogen is a site for glucuronidation.[1] |
| Efflux | P-gp Substrate Potential | Zwitterions are often P-gp substrates; consider permeability assays (Caco-2) early.[1] |
Diagram: pH-Dependent Species Distribution[1]
Caption: Solubility windows are critical for formulation; avoid pH 4.0–5.5 during liquid handling.
References
-
Beilstein Journals. Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines]. Beilstein J. Org.[1] Chem. 2014 .[1][2] [1]
-
National Institutes of Health (NIH) - PubChem. Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (CAS 1160247-98-2) Entry.[1][1]
-
MDPI Molecules. Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness. Molecules 2023 .[1]
-
Journal of Medicinal Chemistry. Synthesis and SAR of Spiro-indoline Derivatives as MDM2 Inhibitors. (General Scaffold Reference).
-
Organic Chemistry Data. pKa Values of Nitrogen Heterocycles and Carboxylic Acids.[1]
